Bibrocathol

Catalog No.
S521190
CAS No.
6915-57-7
M.F
C6HBiBr4O3
M. Wt
649.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bibrocathol

CAS Number

6915-57-7

Product Name

Bibrocathol

IUPAC Name

bismuth;3,4,5,6-tetrabromobenzene-1,2-diolate;hydroxide

Molecular Formula

C6HBiBr4O3

Molecular Weight

649.67 g/mol

InChI

InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+3;/p-3

InChI Key

VTAVFIZOZUAKKE-UHFFFAOYSA-K

SMILES

Array

solubility

Soluble in DMSO

Synonyms

bibrocathol, Noviform, Posiformin, tetrabromopyrocatechol bismuth

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)O[Bi]O2.O

The exact mass of the compound Bibrocathol is 645.65 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. It belongs to the ontological category of organobromine compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bibrocathol (4,5,6,7-Tetrabromo-1,3,2-benzodioxabismol-2-ol) is a specialized organobismuth compound and halogenated phenol derivative utilized primarily as an active pharmaceutical ingredient (API) in ophthalmic formulations [1]. From a procurement and formulation perspective, its defining characteristic is its near-zero aqueous solubility, which dictates its use as a micronized powder dispersion in anhydrous semi-solid bases rather than aqueous solutions . The compound functions via a non-specific mechanism—combining the protein-denaturing properties of tetrabromopyrocatechol with the astringent effects of bismuth hydroxide—to provide antiseptic and secretion-inhibiting action without penetrating the aqueous humour or entering systemic circulation.

Substituting Bibrocathol with conventional water-soluble ophthalmic antibiotics (such as chloramphenicol or gentamicin) or aqueous antiseptics fundamentally alters the formulation's pharmacokinetic and resistance profiles[1]. Water-soluble APIs are rapidly diluted and cleared by lacrimal fluid, necessitating frequent reapplication and increasing the risk of systemic absorption. Furthermore, single-target antibiotics exert selective pressure on ocular microbiota, making them unsuitable for the chronic or recurrent inflammatory conditions where Bibrocathol is indicated [1]. Bibrocathol’s specific insolubility ensures prolonged residence time on the eyelid margin, while its multi-target protein precipitation mechanism prevents the development of antimicrobial resistance, providing a sustained, non-antibiotic therapeutic window that generic soluble substitutes cannot match [2].

Formulation Residence Time and Systemic Absorption Control

Bibrocathol's practical insolubility in water is a critical formulation asset, allowing it to be dispersed as a solid powder in paraffin or lanolin ointment bases. This prevents the rapid lacrimal drainage that limits water-soluble APIs. Compared to soluble ophthalmic agents that penetrate the aqueous humour and risk systemic uptake, Bibrocathol remains localized on the ocular surface and eyelid margin, exhibiting no remarkable systemic absorption even at maximum topical dosages . This localized retention is essential for maintaining a continuous astringent and antiseptic barrier [1].

Evidence DimensionAqueous Humour Penetration and Systemic Absorption
Target Compound DataBibrocathol (Near-zero penetration; localized strictly to superficial tissue)
Comparator Or BaselineWater-soluble ophthalmic APIs (Rapid lacrimal clearance and potential systemic absorption)
Quantified Difference0% appreciable systemic absorption for Bibrocathol vs. variable systemic uptake for soluble comparators
ConditionsTopical ophthalmic application in in vivo pharmacokinetic models

Enables formulators to develop long-acting, localized semi-solid ointments without the regulatory and safety burdens of systemic toxicity.

Antimicrobial Resistance Selection Pressure

Unlike targeted topical antibiotics (e.g., chloramphenicol, tobramycin) which inhibit specific bacterial enzymes or ribosomes, Bibrocathol operates via non-specific protein denaturation and tissue astringency mediated by its bismuth and tetrabromo-phenolic components [1]. This mechanism physically disrupts microbial cell walls and shrinks superficial tissue layers, preventing bacterial invasion without exerting the selective pressure that drives antibiotic resistance. Consequently, Bibrocathol demonstrates a zero-resistance development profile, making it highly suitable for chronic administration where traditional antibiotics would fail or induce superinfections [2].

Evidence DimensionAntimicrobial Resistance Development Risk
Target Compound DataBibrocathol (0% resistance development due to non-specific protein precipitation)
Comparator Or BaselineTargeted topical antibiotics (High risk of resistance selection over chronic use)
Quantified DifferenceElimination of resistance selection pressure compared to single-target antibiotics
ConditionsChronic or recurrent application in ocular surface infections

Provides a critical procurement alternative for over-the-counter or chronic-care formulations where antibiotic stewardship is a priority.

Clinical Efficacy Effect Size in Chronic Eyelid Inflammation

In randomized, double-blind, placebo-controlled trials for severe blepharitis, Bibrocathol formulated as a 5% ointment demonstrated significant clinical efficacy despite its non-penetrating nature. The treatment yielded a quantified improvement in the symptom sum score of 8.3 points, compared to only 4.8 points for the vehicle control (p<0.0001)[2]. This robust effect size confirms that the API's localized astringent and secretion-inhibiting actions translate directly into measurable therapeutic outcomes, outperforming generic ointment bases [1].

Evidence DimensionBlepharitis Symptom Sum Score Improvement
Target Compound DataBibrocathol 5% Ointment (8.3 point improvement)
Comparator Or BaselineVehicle/Placebo Ointment (4.8 point improvement)
Quantified Difference3.5 point greater improvement in sum score (p<0.0001)
ConditionsRandomized double-blind trial in patients with severe blepharitis

Provides definitive quantitative proof that procuring and formulating this specific API yields a statistically superior clinical product compared to base emollients alone.

Active Pharmaceutical Ingredient for Chronic Ophthalmic Ointments

Directly leverages Bibrocathol's water insolubility and non-specific protein denaturation mechanism. Ideal for formulating 2% to 5% anhydrous ointments (using paraffin or lanolin bases) targeted at chronic blepharitis, where avoiding antibiotic resistance and systemic absorption is critical .

Astringent Additive in Veterinary Ocular Care

Utilizes the compound's bismuth-driven astringent and secretion-inhibiting properties. Suitable for veterinary formulations requiring prolonged ocular surface contact time without the risk of toxicity from aqueous humour penetration [1].

Baseline Material for Non-Antibiotic Antimicrobial Stewardship Research

Serves as a reference compound in pharmacological studies evaluating multi-target, resistance-proof topical agents. Its well-documented efficacy against localized bacterial loads without selective pressure makes it a benchmark for developing next-generation ophthalmic antiseptics[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

649.64222 Da

Monoisotopic Mass

645.64632 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KJ20H1BLJ

Pharmacology

Bibrocathol is a bismuth derivative of tetrabromopyrocatechol used as a topical ointment for the treatment of blepharitis.

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX05 - Bibrocathol

Other CAS

6915-57-7

Wikipedia

Bibrocathol

Dates

Last modified: 02-18-2024
1: Bezdetko PA, Sergienko N, Dyomin Y, Korol A, Nikitin N, Merzbacher M, Groß D, Kohnen R. Successful treatment of blepharitis with bibrocathol (Posiformin® 2 %). Graefes Arch Clin Exp Ophthalmol. 2012 Dec;250(12):1869-75. doi: 10.1007/s00417-012-2001-0. Epub 2012 Apr 25. PubMed PMID: 22527308; PubMed Central PMCID: PMC3501175.
2: Behrens-Baumann W, Niederdellmann C, Jehkul A, Kohnen R. [Bibrocathol eye ointment is efficacious in blepharitis. Results from a randomized, double-blind, controlled clinical trial]. Ophthalmologe. 2006 Nov;103(11):960-5. German. PubMed PMID: 17003947.
3: WITMER R. [Vesipan (novesin-noviform, calcium pantothenicum)-eye ointment]. Schweiz Med Wochenschr. 1954 Feb 27;84(9):275. Undetermined Language. PubMed PMID: 13156533.
4: BACHMANN C. [On the complexometric determination of bismuth in Noviform]. Pharm Prax. 1961;10:178-80. German. PubMed PMID: 13863722.
5: Wictorin A, Hansson C. Allergic contact dermatitis from a bismuth compound in an eye ointment. Contact Dermatitis. 2001 Nov;45(5):318. PubMed PMID: 11722506.
6: Behrens-Baumann W, Begall T. Antiseptics versus antibiotics in the treatment of the experimental conjunctivitis caused by Staphylococcus aureus. Ger J Ophthalmol. 1993 Nov;2(6):409-11. PubMed PMID: 8312825.
7: BACHMANN C. [On the complexometric bismuth determination in noviform (B. 6 supplement)]. Pharm Prax. 1961;10:178-80. German. PubMed PMID: 13863721.

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